Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- (also known as d(CH2)5Tyr(Me)AVP) is a synthetic analog of the naturally occurring hormone arginine vasopressin (AVP). [, ] Arginine vasopressin plays a crucial role in regulating water balance, blood pressure, and other physiological processes. d(CH2)5Tyr(Me)AVP is primarily used in scientific research as a selective antagonist of the V1 vasopressin receptor subtype. [, ] V1 receptors are found in various tissues, including blood vessels, liver, and brain, and mediate the vasoconstrictor and other effects of AVP. [, ] By selectively blocking V1 receptors, d(CH2)5Tyr(Me)AVP allows researchers to investigate the specific roles of these receptors in various physiological and pathological processes.
The synthesis of d(CH2)5Tyr(Me)AVP is typically carried out using solid-phase peptide synthesis. [, ] This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. [, ] The specific details of the synthesis procedure can vary, but generally involve the following steps:
d(CH2)5Tyr(Me)AVP shares a similar structure with arginine vasopressin, but with key modifications that enhance its V1 receptor antagonist properties. [, ] These modifications include:
Vasopressin (arginine vasopressin, AVP) is a neurohypophysial nonapeptide hormone that regulates physiological processes through three G protein-coupled receptors: V1a (vasoconstriction, platelet aggregation), V1b (ACTH release), and V2 (renal water reabsorption). The inherent limitations of native AVP—including short plasma half-life (6–20 minutes), poor receptor selectivity, and rapid proteolytic degradation—have driven the development of synthetic analogues with optimized pharmacokinetic and pharmacodynamic profiles. Structural modifications at specific residue positions (1, 2, 7, and 8) enable fine-tuning of receptor affinity, functional selectivity, and metabolic stability. The analogue 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-vasopressin exemplifies this targeted design approach, achieving enhanced V1a receptor specificity for mechanistic studies and therapeutic applications [1] [6].
The development of vasopressin receptor antagonists spans seven decades, marked by incremental innovations in peptide engineering:
Table 1: Milestones in Vasopressin Analogue Development
Year | Analogue | Key Substitutions | Primary Receptor Target | Significance |
---|---|---|---|---|
1953 | Native AVP | None | Pan-receptor agonist | First synthesis |
1960 | Desmopressin (DDAVP) | 1-Deamino, 8-D-Arg | V2 agonist | Reduced proteolysis |
1984 | d(CH₂)₅Tyr(Me)AVP | 1-β-MPA, 2-O-MeTyr | V1a antagonist | High V1a affinity |
1986 | [Sar⁷]AVP derivatives | Sar⁷ + position 1/2/8 substitutions | V2 agonist/V1a antagonist | Enhanced A/P selectivity |
2002 | SSR149415 | Non-peptide benzodiazepine | V1b antagonist | CNS-penetrant |
Native AVP’s nine-amino-acid sequence (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) is modified at strategic positions to enhance receptor selectivity and metabolic stability:
Table 2: Impact of Position-Specific Modifications on Receptor Selectivity
Position | Native Residue | Common Modifications | Effect on Receptor Activity |
---|---|---|---|
1 | Cys | β-MPA, 1-mercaptocyclohexaneacetic acid | ↑ V1a affinity; ↓ V2/V1b binding |
2 | Tyr | O-methyl-L-tyrosine, Phe | ↑ V1a affinity; blocks tyrosine sulfation |
7 | Pro | Sar, MeAla | ↑ Metabolic stability; minor ↑ V1a affinity |
8 | Arg | D-Arg, Lys, Val | ↑ V2 selectivity (D-Arg⁸); ↓ V1a activity |
The analogue 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-vasopressin integrates two critical modifications to optimize V1a receptor interactions:
1-(1-Mercaptocyclohexaneacetic acid) Substitution
2-(O-Methyl-L-Tyrosine) Substitution
Synergistic Effects on Binding Kinetics
CAS No.: 25679-93-0
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: